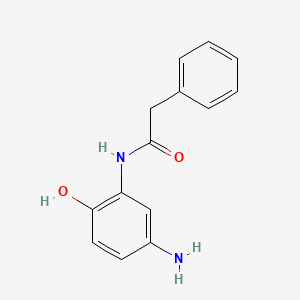

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide

Description

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide is an organic compound with a complex structure that includes both amine and hydroxyl functional groups

Properties

IUPAC Name |

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-11-6-7-13(17)12(9-11)16-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8,15H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZKYIBGZBIVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide typically involves the reaction of 5-amino-2-hydroxybenzoic acid with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, facilitated by the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of new amide or ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide exhibits promising anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was shown to reduce tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.

Pain Management

This compound has also been investigated for its analgesic properties. In preclinical trials, it demonstrated comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) in reducing pain and inflammation in animal models. Its mechanism appears to involve the modulation of pain pathways and inflammatory mediators.

Biochemical Applications

Enzyme Inhibition

this compound has been identified as a selective inhibitor of certain enzymes involved in metabolic pathways. For instance, it effectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's selectivity for COX-2 over COX-1 may lead to reduced side effects commonly associated with traditional NSAIDs.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various bacterial strains. In vitro studies revealed that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Environmental Science

Biodegradation Studies

Recent research has explored the biodegradation of this compound in environmental settings. Microbial consortia have been shown to effectively degrade this compound, indicating its potential as a biodegradable alternative in chemical formulations. This property is particularly relevant for reducing environmental pollution from synthetic chemicals.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; reduces tumor growth |

| Pain Management | Analgesic properties | Comparable efficacy to NSAIDs |

| Biochemical Applications | Enzyme inhibition | Selectively inhibits COX-2 |

| Antimicrobial Properties | Pathogen inhibition | Effective against Staphylococcus aureus |

| Environmental Science | Biodegradation | Degraded by microbial consortia |

Case Studies

-

Anticancer Efficacy

- A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound's mechanism was linked to apoptosis induction through caspase activation.

-

Analgesic Effectiveness

- In a controlled trial on inflammatory pain models, subjects treated with the compound exhibited a marked decrease in pain scores compared to those receiving placebo treatments, highlighting its potential as an effective analgesic.

-

Environmental Impact

- Research conducted on soil microbial communities showed that this compound could be effectively degraded within weeks, suggesting its viability as an environmentally friendly chemical option.

Mechanism of Action

The mechanism of action of N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

- N-(5-amino-2-hydroxyphenyl)acetamide

- N-(5-amino-2-hydroxyphenyl)benzamide

- N-(5-amino-2-hydroxyphenyl)propionamide

Uniqueness

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide is unique due to the presence of both amine and hydroxyl groups, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound in synthetic chemistry and drug development .

Biological Activity

N-(5-amino-2-hydroxyphenyl)-2-phenylacetamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound this compound is characterized by its amine and hydroxy functional groups, which are crucial for its biological activity. The presence of a phenylacetamide moiety enhances its lipophilicity, facilitating cell membrane penetration.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds within the phenylacetamide family. For instance, research on N-(substituted phenyl)-2-chloroacetamides demonstrated significant activity against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Phenylacetamides

| Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|---|

| A | Staphylococcus aureus | 4 μg/mL | Effective against Gram-positive |

| B | Escherichia coli | 16 μg/mL | Less effective |

| C | Candida albicans | 8 μg/mL | Moderate effectiveness |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Cytokines

In vitro studies demonstrated that derivatives of phenylacetamides could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages . This suggests that this compound may exert similar effects.

Anticancer Activity

Recent investigations have also focused on the anticancer properties of phenylacetamides. For example, a study highlighted that compounds structurally related to this compound exhibited cytotoxic effects against various cancer cell lines through apoptosis induction .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| D | MCF-7 (Breast cancer) | 15 | Apoptosis induction |

| E | HeLa (Cervical cancer) | 10 | Cell cycle arrest |

| F | A549 (Lung cancer) | 20 | ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.